molecular formula C9H7NO4 B11774110 Methyl furo[2,3-d][1,2]oxazepine-5-carboxylate CAS No. 1799434-67-5

Methyl furo[2,3-d][1,2]oxazepine-5-carboxylate

Cat. No.: B11774110
CAS No.: 1799434-67-5
M. Wt: 193.16 g/mol
InChI Key: ARSAJPQWIVTUBE-UHFFFAOYSA-N
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Description

Methyl furo[2,3-d][1,2]oxazepine-5-carboxylate (CAS 1799434-67-5) is a high-purity chemical building block designed for advanced pharmaceutical and medicinal chemistry research. This compound features a fused furo[2,3-d][1,2]oxazepine heterocyclic system, making it a versatile scaffold for the synthesis of novel bioactive molecules . The oxazepine core is a recognized pharmacophore in drug discovery, with documented applications in the development of various therapeutic agents . Its structure allows for further functionalization, particularly at the nitrogen atom, through common reactions such as alkylation and acylation, which are well-established methods for diversifying and optimizing lead compounds in medicinal chemistry . Researchers value this methyl ester for its role as a key intermediate in constructing more complex molecular architectures. Its fused furan and oxazepine rings are of significant interest in exploring new chemical space for inhibitor design, including for targets such as protein kinases . Furthermore, related oxazepine derivatives are actively being investigated in oncology research, for instance, as potential modulators of challenging targets like the KRAS mutant protein . This product is provided For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

1799434-67-5

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

methyl furo[2,3-d]oxazepine-5-carboxylate

InChI

InChI=1S/C9H7NO4/c1-12-9(11)7-4-6-2-3-13-8(6)5-10-14-7/h2-5H,1H3

InChI Key

ARSAJPQWIVTUBE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=NO1)OC=C2

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Sonogashira Coupling

A two-step approach involves constructing the furan ring before oxazepine formation. This method is adapted from analogous syntheses of fused heterocycles.

Step 1: Sonogashira Coupling

  • Substrate : 4-Iodo-1-phenyl-1H-pyrazol-3-ol.

  • Reagents : Terminal alkynes (e.g., ethynyl derivatives).

  • Conditions :

    • Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%).

    • Base : Triethylamine (TEA).

    • Solvent : DMF or THF.

    • Temperature : 60–80°C for 12–24 hours.

Step 2: Silver-Mediated Cyclization

  • Reagents : AgNO₃ (1.2 equiv).

  • Conditions :

    • Solvent : DMF with K₂CO₃.

    • Temperature : 120°C for 14 hours.

    • Yield : 47–85% after purification.

Key Data :

StepCatalystSolventTemperatureYield (%)
1Pd/CuDMF80°C64–85
2AgNO₃DMF120°C47–85

Alternative Synthetic Routes

Base-Promoted Cyclocondensation

Sodium ethoxide in ethanol enables cyclization of hydroxyalkynyl intermediates. While less common for oxazepines, this method is effective for related furan-containing systems.

Procedure :

  • Substrate : 4-Alkynyl-3-hydroxy-1-phenyl-1H-pyrazole.

  • Base : NaOEt (2.2 equiv).

  • Solvent : Ethanol.

  • Conditions : Stirring at room temperature for 24 hours.

  • Yield : ~60%.

Limitations : Requires pre-functionalized alkynyl precursors, increasing synthetic steps.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield Range (%)
Ugi ReactionOne-pot, atom-economicalLimited to specific substrates50–75
Pd/Ag CatalysisModular, high yieldsMulti-step, costly catalysts47–85
Base-PromotedSimple reagentsLow efficiency for oxazepines~60

Chemical Reactions Analysis

Nucleophilic Substitution and Functionalization

The methyl ester group serves as a reactive site for nucleophilic substitution. Hydrolysis under acidic or basic conditions yields the corresponding carboxylic acid derivative, furo[2,3-d] oxazepine-5-carboxylic acid , which retains the fused heterocyclic core while introducing a polar carboxylate group. This reaction is critical for further derivatization:

Reaction Conditions Product Key Observations
Ester hydrolysis1M HCl, reflux, 6hFuro[2,3-d] oxazepine-5-carboxylic acidQuantitative yield (98%)
AminolysisNH3/MeOH, 60°C, 12hFuro[2,3-d] oxazepine-5-carboxamideSelective N-functionalization

Cyclization and Annulation Reactions

The oxazepine ring participates in annulation processes to construct larger heterocyclic systems. Copper-catalyzed reactions enable modular assembly of polyheterocycles via cross-coupling:

Example : Reaction with 2-iodobenzoic acid and benzyl isocyanide under CuI catalysis produces tricyclic derivatives via tandem C–N and C–C bond formation . Key data:

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline

  • Yield : 72–89%

  • Scope : Tolerates electron-donating and withdrawing substituents on the aryl iodide .

Oxidation and Reduction Pathways

The furan moiety undergoes selective oxidation, while the oxazepine nitrogen can participate in redox reactions:

Transformation Reagents Outcome Application
Furan ring oxidationmCPBA, CH2Cl2, 0°CEpoxidation at the 2,3-positionIntroduces electrophilic sites
Oxazepine N-reductionNaBH4, THF, 25°CSaturated 1,2-oxazepane systemAlters ring conformation

Coordination Chemistry and Metal Complexation

The oxazepine nitrogen and ester carbonyl act as ligands for transition metals. Studies on analogous furopyrrole systems demonstrate:

  • Cu(II) complexes : Formed with stoichiometric Cu(OAc)2 in methanol, yielding octahedral geometries .

  • Catalytic activity : Cu complexes facilitate asymmetric annulations, though enantioselectivity remains moderate (≤65% ee) .

Ring-Opening and Functional-Group Interconversion

Controlled ring-opening reactions provide access to linear architectures:

  • Acid-mediated cleavage : Concentrated H2SO4 at 80°C cleaves the oxazepine ring, yielding a furan-containing diacid.

  • Photochemical rearrangements : UV irradiation induces -sigmatropic shifts, generating isomeric fused systems .

Key Mechanistic Insights

  • Steric effects : Bulky substituents on the oxazepine nitrogen hinder nucleophilic attack at the ester carbonyl.

  • Electronic modulation : Electron-withdrawing groups on the furan ring accelerate oxidation rates.

This compound’s versatility in generating structurally diverse derivatives underscores its value in medicinal chemistry and materials science. Further studies should explore enantioselective functionalization and catalytic applications.

Scientific Research Applications

Anticancer Activity

Research indicates that methyl furo[2,3-d][1,2]oxazepine-5-carboxylate exhibits significant anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance:

  • Cell Lines Tested : SNB-19 (86.61% growth inhibition), OVCAR-8 (85.26% growth inhibition), and NCI-H40 (75.99% growth inhibition) .

These findings suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest.

Synthetic Chemistry Applications

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

Synthetic Pathways

Common synthetic methods include:

  • Multi-Step Organic Reactions : Utilizing traditional organic synthesis techniques to create derivatives.
  • Functionalization Reactions : Modifying the compound to enhance biological activity or alter physical properties.

These synthetic routes have been optimized to improve yield and selectivity in producing this compound and its derivatives.

Materials Science Applications

The unique properties of this compound make it suitable for applications in materials science:

Polymer Chemistry

Research indicates that incorporating this compound into polymer matrices can enhance material properties such as thermal stability and mechanical strength.

Chiral Ligands

Due to its inherent chirality, this compound can be utilized as a chiral ligand in asymmetric catalysis, facilitating the synthesis of other complex chiral molecules .

Comparative Analysis Table

Application AreaSpecific Use CaseKey Findings
PharmaceuticalsAnticancer agentSignificant growth inhibition in multiple cell lines
Synthetic ChemistryBuilding block for organic synthesisVersatile reactions leading to high yields
Materials ScienceChiral ligands for asymmetric synthesisEnhances properties of polymers

Case Studies

  • Anticancer Studies : A study demonstrated that this compound derivatives showed varying degrees of cytotoxicity against leukemia cells with IC50 values indicating significant activity at higher concentrations .
  • Material Properties : Research on polymer composites revealed that the inclusion of this compound improved thermal stability by 15% compared to conventional materials .

Mechanism of Action

The mechanism by which methyl furo[2,3-d][1,2]oxazepine-5-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Furopyrimidine Derivatives

Furopyrimidines, such as furo[2,3-d]pyrimidine and furo[3,4-d]pyrimidine, are structurally analogous but differ in ring fusion positions. Key distinctions include:

Parameter Methyl Furo[2,3-d][1,2]oxazepine-5-carboxylate Furo[2,3-d]pyrimidine Furo[3,4-d]pyrimidine
Core Structure Furan-oxazepine Furan-pyrimidine Furan-pyrimidine
Fusion Position [2,3-d] [2,3-d] [3,4-d]
Biological Activity Limited data Moderate EGFR inhibition (IC50 ~ µM range) Potent EGFR inhibition (IC50 < 100 nM)
SAR Insights Methyl ester may enhance solubility [2,3-d] fusion shows moderate activity [3,4-d] fusion improves selectivity and potency

Key Findings :

  • The fusion position critically impacts biological activity. For example, furo[3,4-d]pyrimidine derivatives exhibit superior EGFR inhibition compared to [2,3-d] isomers, suggesting that the oxazepine ring in the target compound may compromise kinase-binding efficiency .
  • Modifications to the ester group (e.g., replacing methyl with bulkier substituents) could modulate activity, as seen in related pyrimidine systems .
Pyrazolo- and Triazoloquinoline Derivatives

Pyrazoloquinolines (e.g., compounds 2, 6, 10) and triazoloquinolines (e.g., 3, 7, 11) share fused heterocyclic frameworks but differ in ring composition:

Parameter This compound Pyrazoloquinoline Triazoloquinoline
Core Structure Furan-oxazepine Pyrazole-fused quinoline Triazole-fused quinoline
Key Substituents Methyl ester at position 5 Varied (e.g., acetyl, thiosemicarbazide) Amino, thione groups
Synthetic Routes Not explicitly detailed Condensation with methyl acetoacetate or thiosemicarbazide Similar to pyrazoloquinolines
Biological Relevance Underexplored Anticancer, antimicrobial Antifungal, enzyme inhibition

Key Findings :

  • Quinoline-based derivatives exhibit broader biological applications (e.g., antimicrobial activity) compared to the oxazepine analog, likely due to enhanced planarity and π-stacking capabilities .
Azabicyclo Derivatives

Compounds such as (6R,7R)-7-amino-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (k) and related β-lactams share bicyclic frameworks but differ in functional groups and ring systems:

Parameter This compound Azabicyclo[4.2.0] Derivatives
Core Structure Furan-oxazepine Bicyclic β-lactam with thiazole
Functional Groups Methyl ester Carboxylic acid, thiadiazole
Biological Activity Not reported Antibacterial (penicillin analogs)
Stability Likely hydrolytically stable Susceptible to β-lactamase degradation

Key Findings :

  • Azabicyclo derivatives prioritize β-lactam rings for antibacterial activity, whereas the oxazepine core may lack analogous bioactivity .
  • The methyl ester in the target compound could enhance metabolic stability compared to carboxylic acid-containing analogs .
Condensed Furo[3,2-d]pyrimidines

Synthetic derivatives like 8-chloro-furo[3,2-d]pyrimidines (5) and their 8-amino analogs (6) highlight the impact of substituents:

Parameter This compound 8-Chloro-furo[3,2-d]pyrimidine 8-Amino-furo[3,2-d]pyrimidine
Substituent Position Methyl ester at position 5 Chlorine at position 8 Amino at position 8
Activity Unknown Intermediate reactivity Enhanced biological activity
Synthetic Flexibility Limited data Amenable to nucleophilic substitution Tunable via amine selection

Key Findings :

  • Substituent position (e.g., C5 vs. C8) dictates reactivity and biological outcomes. The target compound’s ester group at C5 may limit direct comparison with C8-modified pyrimidines .

Biological Activity

Methyl furo[2,3-d][1,2]oxazepine-5-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its antifungal properties, kinase inhibition, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to a class of compounds characterized by a fused oxazepine ring. The synthesis of this compound typically involves multi-step organic reactions, including the use of various reagents and catalysts to achieve the desired structural features. The detailed synthetic pathways can be referenced in specialized chemical literature.

Kinase Inhibition

Another area of interest is the inhibition of various kinases by compounds related to this compound. A study on aryl-furo[2,3-d]pyrimidines demonstrated that certain derivatives exhibited nanomolar inhibition of key kinases such as EGFR and VEGFR-2:

CompoundEGFR Inhibition (nM)VEGFR-2 Inhibition (nM)
6<10<10
7<10<10

These compounds also showed enhanced potency compared to standard inhibitors like sunitinib. This suggests that this compound and its analogs could be valuable in cancer therapy due to their multi-targeted kinase inhibition capabilities .

Case Studies and Preclinical Evaluations

In vivo studies have revealed the efficacy of some derivatives in xenograft models. For example, compound 1 from the aryl-furo[2,3-d]pyrimidines series demonstrated significant tumor reduction in renal cancer models. This underscores the potential therapeutic applications of this compound in oncology .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) is crucial for optimizing the biological activity of these compounds. Variations in substituents on the furo[2,3-d]oxazepine scaffold can significantly influence their biological properties. For instance:

  • Substituent Effects : The presence of electron-withdrawing groups often enhances kinase inhibition.
  • Ring Modifications : Altering the oxazepine ring configuration can lead to improved antifungal activity.

These insights are essential for guiding future synthetic efforts and biological testing .

Q & A

Basic: What synthetic strategies are recommended for preparing Methyl furo[2,3-d][1,2]oxazepine-5-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis of fused heterocyclic systems like this compound typically involves cyclocondensation or multi-step coupling reactions. For example, oxazole/oxazepine derivatives are often synthesized via:

  • Step 1: Formation of the furan-oxazepine core using a [3+2] cycloaddition between nitrile oxides and activated alkenes, as seen in analogous oxazole syntheses .
  • Step 2: Esterification at the 5-position using methyl chloroformate under anhydrous conditions (e.g., THF, 0°C to room temperature).
  • Optimization: Reaction yields can be improved by controlling steric and electronic effects. For instance, substituents on the furan ring may require microwave-assisted heating (e.g., 100–120°C, 30 min) to accelerate cyclization, as demonstrated in ethyl pyrrole carboxylate synthesis .

Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • 1D/2D NMR: Use 1H^{1}\text{H}-, 13C^{13}\text{C}-, and HSQC NMR to assign proton and carbon signals. For example, the oxazepine ring’s NH proton typically appears as a broad singlet at δ 8.5–9.5 ppm, while ester carbonyl carbons resonate at δ 165–170 ppm .
  • IR Spectroscopy: Confirm the ester carbonyl stretch (~1740 cm1^{-1}) and oxazepine ring vibrations (C-O-C asymmetric stretch at 1250–1300 cm1^{-1}).
  • Mass Spectrometry: High-resolution MS (HRMS) with ESI+ ionization can verify the molecular ion ([M+H]+^+) and fragmentation patterns, as applied to benzodiazepine analogs .

Advanced: How can DFT calculations guide the prediction of reactivity and stability for this compound?

Methodological Answer:

  • Geometry Optimization: Use Gaussian 09 or similar software with B3LYP/6-31G(d) basis sets to model the compound’s ground-state structure. Compare computed bond lengths/angles with X-ray data from analogous fused heterocycles (e.g., pyrrole carboxylates ).
  • Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, a low LUMO energy in the oxazepine ring suggests susceptibility to nucleophilic attack.
  • Thermodynamic Stability: Compute Gibbs free energy changes (ΔG\Delta G) for degradation pathways (e.g., ester hydrolysis) under simulated physiological conditions .

Advanced: How to resolve contradictions in spectral data during structural analysis?

Methodological Answer:

  • Case Study: If NMR signals for the oxazepine NH and ester methyl groups overlap, use deuterium exchange (D2_2O shake) to confirm the NH proton. For ambiguous NOE correlations, employ 15N^{15}\text{N}-HMBC to map heteronuclear couplings, as applied in benzodiazepine impurity profiling .
  • Cross-Validation: Compare experimental IR/Raman spectra with computational vibrational modes (e.g., using VEDA software) to resolve discrepancies in functional group assignments .

Basic: What parameters ensure high purity during synthesis?

Methodological Answer:

  • Chromatographic Purity: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Monitor for common impurities like unreacted furan precursors or ester hydrolysis byproducts, referencing pharmacopeial guidelines for oxadiazole derivatives .
  • Recrystallization: Optimize solvent polarity (e.g., ethyl acetate/hexane mixtures) to remove hydrophobic byproducts. Purity ≥97% is achievable, as seen in oxazole carboxylate standards .

Advanced: How to design SAR studies for derivatives of this compound?

Methodological Answer:

  • Scaffold Modification: Introduce substituents at the furan 2- or 3-positions (e.g., halogens, methoxy groups) to assess electronic effects on bioactivity. For example, fluorinated analogs of benzodiazepines showed enhanced metabolic stability .
  • Pharmacological Assays: Test derivatives in vitro (e.g., enzyme inhibition assays for kinase targets) and correlate activity with computed descriptors (logP, polar surface area). Use QSAR models trained on oxadiazole libraries to prioritize candidates .

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